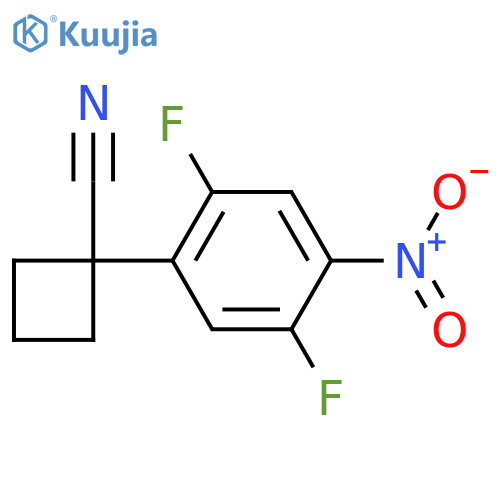Cas no 2228974-26-1 (1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile)

2228974-26-1 structure
商品名:1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
- 2228974-26-1
- EN300-1788191
-
- インチ: 1S/C11H8F2N2O2/c12-8-5-10(15(16)17)9(13)4-7(8)11(6-14)2-1-3-11/h4-5H,1-3H2
- InChIKey: JOIJWYAXLAJLRN-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1C1(C#N)CCC1)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 238.05538383g/mol
- どういたいしつりょう: 238.05538383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 69.6Ų
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788191-0.25g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1788191-10g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1788191-0.5g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1788191-1.0g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1788191-0.05g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1788191-5g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 5g |
$3065.0 | 2023-09-19 | ||
| Enamine | EN300-1788191-1g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1788191-10.0g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1788191-5.0g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1788191-2.5g |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile |
2228974-26-1 | 2.5g |
$2071.0 | 2023-09-19 |
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
2228974-26-1 (1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile) 関連製品
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
